
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester: is a complex organic compound that features a carbamate ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester typically involves multiple steps. One common method is the nucleophilic substitution reaction where an appropriate phenol derivative reacts with an isocyanate to form the carbamate ester. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, potentially converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
作用机制
The mechanism by which (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
相似化合物的比较
2-Phenylethanol: Similar in structure but lacks the carbamate ester group.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring but differs in the side chain structure.
4-Hydroxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of the carbamate ester.
Uniqueness: The presence of both the hydroxyl and carbamate ester groups in (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester makes it unique, providing a combination of reactivity and potential biological activity not found in the similar compounds listed above.
属性
CAS 编号 |
83855-47-4 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
ethyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-13-7-5-6-8-14(13)21-10-12(18)9-16-11(2)3/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChI 键 |
GOBKGLPHMJOPGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


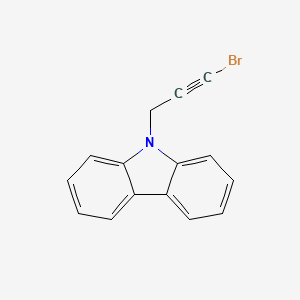
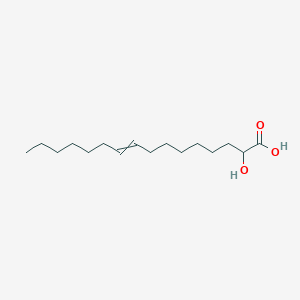
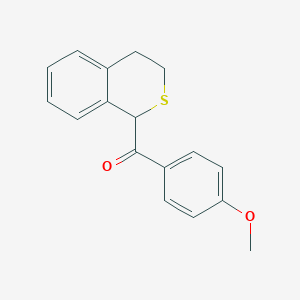
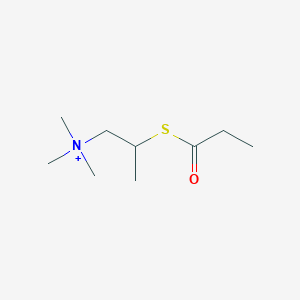
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

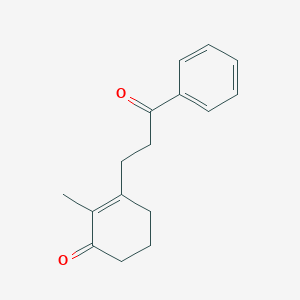


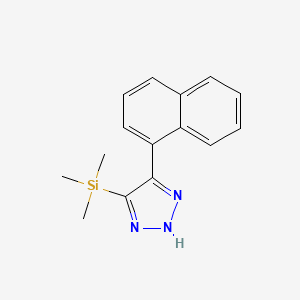
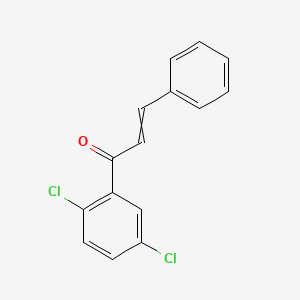

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

